molecular formula C17H17N3O4S B2391887 7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-85-7

7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2391887
CAS No.: 898457-85-7
M. Wt: 359.4
InChI Key: BTAGYIKQLARZHB-UHFFFAOYSA-N
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Description

7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Biological Activity

7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolo[3,2-a]pyrimidine class, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its antimicrobial and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S with a molecular weight of 359.4 g/mol. The structure features a thiazole ring fused with a pyrimidine ring, which is characteristic of many biologically active compounds. The presence of hydroxyl and methoxy groups enhances its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various pathogenic bacteria and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 μM for certain derivatives .
  • Broad Spectrum: It also exhibited antifungal activity against Candida species and selective action against Gram-positive bacteria such as Micrococcus luteus and some Gram-negative microorganisms like Citrobacter freundii and Achromobacter xylosoxidans .

Anti-inflammatory Activity

The mechanism of action for this compound primarily involves the modulation of inflammatory mediators. It has been shown to interfere with signaling pathways that regulate immune responses, potentially through the inhibition of specific enzymes related to inflammation.

Mechanism Insights:

  • The compound modulates cytokines and chemokines, which are crucial in the inflammatory response. This modulation occurs via interference with pathways that regulate immune responses, contributing to its anti-inflammatory effects .

Case Studies

  • In Vivo Studies: In animal models, compounds similar to this compound have shown promising results in reducing inflammation markers and enhancing recovery from infections.
  • Molecular Docking Studies: Molecular docking simulations revealed strong binding interactions between the compound and target enzymes such as DNA gyrase, suggesting a mechanism for its antibacterial activity through competitive inhibition .

Comparative Analysis

The following table summarizes the biological activities of selected thiazolo[3,2-a]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundHydroxy group on aromatic ringAntimicrobial and anti-inflammatory
Related ThiazolopyridinesVarious substitutionsAntibacterial and antifungal activities

Properties

IUPAC Name

7-hydroxy-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-9-25-17-19-15(22)13(16(23)20(10)17)14(21)18-8-7-11-3-5-12(24-2)6-4-11/h3-6,9,22H,7-8H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAGYIKQLARZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCCC3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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